molecular formula C27H35NO9 B12101809 methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate

methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate

Cat. No.: B12101809
M. Wt: 517.6 g/mol
InChI Key: GJDWUPRATYQDKW-ITXNWRPXSA-N
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Description

The compound methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a structurally intricate molecule featuring:

  • A trioxatricyclo[6.3.1.01,5]dodecane core, a strained oxygen-rich polycyclic system.
  • Multiple methyl and hydroxyl groups, enhancing stereochemical complexity and influencing solubility.

This compound shares structural homology with spirocyclic and polyoxygenated heterocycles reported in marine natural products and synthetic intermediates, such as methyl 4',5',7',11'-tetrahydroxy-2'-methyl-4,10'-dioxo-9'-oxaspiro[oxetane-3,6'-tricyclo[6.3.1.0¹,⁵]dodecane]-7'-carboxylate .

Properties

Molecular Formula

C27H35NO9

Molecular Weight

517.6 g/mol

IUPAC Name

methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate

InChI

InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-

InChI Key

GJDWUPRATYQDKW-ITXNWRPXSA-N

Isomeric SMILES

CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C

Canonical SMILES

CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hepta-3,5-dien-2-yl intermediate, followed by the introduction of the dioxopyrrolidinylidene group. The final steps involve the formation of the trioxatricyclo structure and the esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxopyrrolidinylidene group can be reduced to form a pyrrolidine derivative.

    Substitution: The methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the dioxopyrrolidinylidene group may produce a pyrrolidine derivative.

Scientific Research Applications

Methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyl group may form hydrogen bonds with active site residues, while the dioxopyrrolidinylidene group may interact with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with related heterocycles:

Compound Name Core Structure Key Substituents LogP (Predicted) Solubility (Inferred) Bioactivity (Hypothesized)
Target Compound Trioxatricyclo[6.3.1.01,5]dodecane Dioxopyrrolidinylidene, hydroxyl, methyl groups ~1.8–2.5 Moderate (polar groups) Antifungal, enzyme inhibition
(7R,9R)-7-Ethoxycarbonyl-9-methyl-1,4-dithia-8-azaspiro[5.4]decane (10a) Dithia-azaspiro[5.4]decane Ethoxycarbonyl, methyl ~3.0–3.5 Low (sulfur content) Unknown
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran-carboxylate Amino, hydroxy, cyano, phenyl ~0.5–1.2 High (polar groups) Antioxidant, antimicrobial
5-Hydroxy-flavones (from flavonoid studies) Flavone Hydroxy, conjugated ketone ~2.5–3.0 Moderate (H-bonding) Antioxidant, anti-inflammatory
Key Observations:

Core Ring Systems :

  • The trioxatricyclo core in the target compound introduces higher ring strain and polarity compared to sulfur-containing analogs like 10a , which may reduce thermal stability but enhance aqueous solubility.
  • Oxygen-rich systems (e.g., trioxatricyclo) typically exhibit lower logP values than sulfur-containing analogs due to reduced hydrophobicity .

Hydroxyl and methyl groups may promote intramolecular hydrogen bonding, as seen in 5-hydroxy-flavones , affecting chromatographic retention and bioavailability.

Synthetic Challenges :

  • The target compound’s complexity likely requires multi-step stereoselective synthesis, similar to the methods used for 10a and 11a (e.g., BF3·Et2O-mediated cyclization, Raney Ni hydrogenation) .

Physicochemical and Thermochemical Properties

  • Thermodynamic Stability : The trioxatricyclo system’s strain may render the target compound less thermally stable than sulfur analogs like 10a, which benefit from stronger C–S bonds .
  • Hydrogen Bonding: Compared to flavonoid analogs , the target’s hydroxyl and carbonyl groups may form stronger intramolecular H-bonds, reducing intermolecular interactions and altering solubility.

Computational and Analytical Insights

  • Crystallography : Tools like SHELX and WinGX are critical for resolving the stereochemistry of such complex molecules, as seen in related spirocyclic compounds .
  • QSAR Modeling : The compound’s van der Waals descriptors and electronic properties (e.g., dipole moments) could align with bioactive heterocycles, as discussed in QSPR studies .

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